(2-(Benzyloxy)-4,5-difluorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4,5-difluoro-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWMNAXNXJNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2CO)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of 2 Benzyloxy 4,5 Difluorophenyl Methanol
Reactions at the Hydroxyl Group
The primary alcohol functionality in (2-(Benzyloxy)-4,5-difluorophenyl)methanol is a key site for various chemical modifications, including oxidation, etherification, esterification, and halogenation. The presence of the electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the benzylic alcohol.
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding either aldehydes or carboxylic acids depending on the oxidant and reaction conditions. youtube.com For a primary alcohol like this compound, this transformation is expected to proceed readily.
Mild oxidizing agents are typically employed to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are effective for this purpose. youtube.com For instance, the Swern oxidation is known for its clean and reliable conversion of alcohols to aldehydes without over-oxidation. youtube.com In the context of related benzyl (B1604629) alcohols, various catalytic systems, including those based on copper, have been developed for the aerobic oxidation to the corresponding aldehydes, which are valuable intermediates in fine chemical production. sigmaaldrich.combeilstein-journals.org
To achieve the corresponding carboxylic acid, stronger oxidizing agents are necessary. The Jones oxidation, which uses chromium trioxide in aqueous sulfuric acid, is a classic method for oxidizing primary alcohols to carboxylic acids. youtube.com This powerful reagent ensures complete oxidation. youtube.com It is important to note that under these strong oxidizing conditions, other sensitive functional groups in the molecule could potentially be affected, although the benzyloxy group is generally stable to such conditions.
Table 1: Representative Oxidation Reactions of Benzyl Alcohols
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Primary Benzyl Alcohol | Pyridinium Chlorochromate (PCC) | Benzaldehyde (B42025) | Good | youtube.com |
| Primary Benzyl Alcohol | Jones Reagent (CrO₃, H₂SO₄, acetone) | Benzoic Acid | Good | youtube.com |
| Substituted Benzyl Alcohol | Cu-LPOMs@PPAR, electrocatalysis | Substituted Benzaldehyde | Good | beilstein-journals.org |
Etherification and Esterification Reactions
The hydroxyl group of this compound can undergo etherification to form new ether linkages. A common method for this is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. youtube.com Given the presence of the acidic benzylic proton, careful control of reaction conditions would be necessary to ensure selective O-alkylation. Alternatively, acid-catalyzed methods using reagents like 2-benzyloxy-1-methylpyridinium triflate offer a milder, neutral pathway for benzylation and potentially other etherifications. bcrec.id
Esterification of the primary alcohol can be readily achieved through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. researchgate.netcommonorganicchemistry.com This reaction is reversible, and removal of water is typically required to drive the equilibrium towards the ester product. researchgate.net For more sensitive substrates or to achieve higher yields, the use of an acyl chloride or anhydride in the presence of a base like pyridine (B92270) is a highly effective alternative.
Table 2: Examples of Etherification and Esterification of Alcohols
| Reaction Type | Alcohol | Reagent(s) | Product | General Yield | Reference |
|---|---|---|---|---|---|
| Etherification | Generic Alcohol | NaH, Benzyl Bromide | Benzyl Ether | Good | youtube.com |
| Esterification | Benzyl Alcohol | Acetic Acid, H₂SO₄ | Benzyl Acetate | Up to 94% | commonorganicchemistry.comcommonorganicchemistry.com |
Halogenation and Nucleophilic Substitution
The hydroxyl group can be replaced by a halogen atom through nucleophilic substitution. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding alkyl chlorides and bromides, respectively. researchgate.netatlanchimpharma.comwikipedia.org These reagents are generally preferred over hydrohalic acids (HCl, HBr) as they offer milder reaction conditions and minimize the risk of carbocation rearrangements. wikipedia.org The reaction with SOCl₂ and PBr₃ typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon atom were chiral. researchgate.netatlanchimpharma.com For a primary alcohol like this compound, these reactions are expected to proceed efficiently to yield the corresponding benzyl halide.
Reactions Involving the Benzyloxy Protecting Group
The benzyloxy group serves as a robust protecting group for the phenolic oxygen. Its removal or modification is a key consideration in the synthetic utility of this compound.
Deprotection Strategies: Hydrogenolysis and Lewis Acid-Mediated Cleavage
The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean and high-yielding, producing the deprotected phenol (B47542) and toluene (B28343) as a byproduct. The presence of fluorine atoms on the aromatic ring is not expected to interfere with this process. In some cases, a combination of Pd/C and palladium hydroxide (B78521) on carbon (Pearlman's catalyst) has been shown to be more effective for challenging debenzylations.
Table 3: Common Deprotection Methods for Benzyl Ethers
| Method | Reagent(s) | Substrate Feature | Product | General Yield | Reference |
|---|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | General Benzyl Ether | Phenol | High | |
| Lewis Acid Cleavage | BCl₃, DCM | Complex Molecules | Phenol | High |
Functional Group Interconversion of the Benzyloxy Moiety
While typically removed, the benzyloxy group itself can undergo chemical transformations. The benzylic methylene (B1212753) group (the -CH₂- adjacent to the phenyl ring and the ether oxygen) is susceptible to oxidation. Under specific conditions, this position can be oxidized to a carbonyl group. For example, chromium trioxide in combination with 3,5-dimethylpyrazole (B48361) has been used for the selective oxidation of a benzylic methylene to a ketone.
Reactions on the Difluorophenyl Ring System
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The rate and position of this substitution are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow down the reaction and, with the exception of halogens, direct to the meta position. libretexts.orgmasterorganicchemistry.com
For this compound, the directing effects of the substituents must be considered in concert. The benzyloxy group at C2 is a powerful ortho-, para-director. libretexts.org The fluorine atoms at C4 and C5 are deactivating but ortho-, para-directing. masterorganicchemistry.comuci.edu The hydroxymethyl group at C1 is weakly deactivating and meta-directing.
The positions available for substitution are C3 and C6.
Position C3: This position is ortho to the benzyloxy group (activating) and meta to the hydroxymethyl group (deactivating). It is also ortho to the C4-fluorine and meta to the C5-fluorine.
Position C6: This position is ortho to the hydroxymethyl group (deactivating) and meta to the benzyloxy group. It is also para to the C5-fluorine and meta to the C4-fluorine.
Considering the powerful activating and ortho-directing effect of the benzyloxy group, electrophilic substitution is most likely to occur at the position ortho to it, which is C3. The combined electron-withdrawing effects of the two fluorine atoms and the hydroxymethyl group will likely render the ring less reactive than benzene (B151609) itself, requiring forcing conditions for many electrophilic substitution reactions.
A theoretical analysis of the electrophilic nitration of benzenesulfonic acid, a deactivated benzene derivative, suggests that while the deactivating group slows the reaction, the regioselectivity is influenced by a combination of slight polarization of the ring's electron density and steric hindrance. rsc.org In the case of this compound, the strong directing power of the benzyloxy group is expected to be the dominant factor in determining the position of substitution.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Influence of Substituents | Predicted Outcome |
| C3 | Ortho to activating -OCH₂Ph, Meta to deactivating -CH₂OH | Major product |
| C6 | Meta to activating -OCH₂Ph, Ortho to deactivating -CH₂OH | Minor or no product |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.com These reactions typically involve an organic halide or triflate, an organometallic coupling partner, and a palladium catalyst. For this compound to participate in these reactions, the hydroxymethyl group would typically be converted to a more reactive group, or more commonly, the corresponding aryl halide or boronic acid derivative would be used.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. harvard.edubeilstein-journals.org
To participate in a Suzuki coupling, this compound would need to be converted into either a boronic acid derivative, (2-(Benzyloxy)-4,5-difluorophenyl)boronic acid, or an aryl halide, such as 1-bromo-2-(benzyloxy)-4,5-difluorobenzene.
As the Boronic Acid Component: (2-(Benzyloxy)-4,5-difluorophenyl)boronic acid could be coupled with various aryl or vinyl halides. The reaction conditions would typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or THF/water. nih.govnih.govclaremont.edu
As the Aryl Halide Component: A halide derivative, for example 1-bromo-2-(benzyloxy)-4,5-difluorobenzene, would readily couple with a variety of boronic acids under standard Suzuki conditions. organic-chemistry.orgresearchgate.net
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| (2-(Benzyloxy)-4,5-difluorophenyl)boronic acid | Aryl-Br | Pd(PPh₃)₄ / K₂CO₃ | 2-(Benzyloxy)-4,5-difluoro-1,1'-biphenyl derivative |
| 1-Bromo-2-(benzyloxy)-4,5-difluorobenzene | Aryl-B(OH)₂ | PdCl₂(dppf) / Cs₂CO₃ | 2-(Benzyloxy)-4,5-difluoro-1,1'-biphenyl derivative |
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.comwikipedia.orglibretexts.orgorganic-chemistry.org
For this compound to be a substrate in a Sonogashira coupling, it must first be converted into an aryl halide, such as 1-bromo-2-(benzyloxy)-4,5-difluorobenzene or the corresponding iodide. This aryl halide can then be coupled with a terminal alkyne. Typical conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base like triethylamine, which often also serves as the solvent. youtube.comwikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl. youtube.com
Table 3: Representative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Co-catalyst/Base | Product |
| 1-Bromo-2-(benzyloxy)-4,5-difluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-(Benzyloxy)-2,3-difluoro-5-(phenylethynyl)benzene |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org
Similar to the Sonogashira reaction, a halide derivative of this compound, such as 1-bromo-2-(benzyloxy)-4,5-difluorobenzene, would be the required substrate. This would react with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N or K₂CO₃). organic-chemistry.org
Table 4: Representative Heck Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 1-Bromo-2-(benzyloxy)-4,5-difluorobenzene | Styrene | Pd(OAc)₂ / Et₃N | 1-(Benzyloxy)-2,3-difluoro-5-styrylbenzene |
Nucleophilic Aromatic Substitution on Activated Fluorine Positions
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNA is facilitated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org Halogens, particularly fluorine, can act as good leaving groups in activated systems. masterorganicchemistry.comlibretexts.org
The difluorophenyl ring in this compound is substituted with two fluorine atoms, which are electron-withdrawing. The reactivity of these fluorine atoms towards nucleophilic substitution depends on the electronic effects of the other substituents. The benzyloxy group is electron-donating by resonance, which would deactivate the ring towards nucleophilic attack. Conversely, the hydroxymethyl group has a weak electron-withdrawing inductive effect.
For significant activation towards SNA, strong electron-withdrawing groups, typically nitro or cyano groups, are required ortho or para to the leaving group. libretexts.orglibretexts.org In the absence of such strong activating groups, the fluorine atoms in this compound are not expected to be highly susceptible to nucleophilic displacement under standard conditions.
However, in related systems like 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are readily displaced by nucleophiles due to the strong activation by the two nitro groups. nih.govnih.gov In these cases, sequential substitution can often be achieved, allowing for the synthesis of complex heterocyclic structures. nih.gov The regioselectivity of substitution in such systems is dictated by the relative activating ability of the electron-withdrawing groups on each fluorine atom. researchgate.net
For this compound, if a strong electron-withdrawing group were introduced onto the ring, for instance at the C6 position, the fluorine at C5 (para to the new group) would become significantly more activated towards nucleophilic substitution than the fluorine at C4 (meta to the new group).
Table 5: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Activating Group | Position of Fluorine | Reactivity towards Nucleophiles |
| This compound | None (strong) | C4, C5 | Low |
| Hypothetical 6-Nitro-(2-(benzyloxy)-4,5-difluorophenyl)methanol | -NO₂ at C6 | C5 (para) | High |
| Hypothetical 6-Nitro-(2-(benzyloxy)-4,5-difluorophenyl)methanol | -NO₂ at C6 | C4 (meta) | Low |
Role As a Building Block in Complex Molecular Architectures
Synthesis of Heterocyclic Scaffolds Utilizing (2-(Benzyloxy)-4,5-difluorophenyl)methanol
Heterocyclic compounds are central to pharmaceutical and materials science. The subject compound serves as an important starting point for generating a variety of these critical ring systems.
The 1,4-benzodioxine scaffold is a privileged structure found in numerous biologically active compounds. While the synthesis of benzodioxine derivatives often involves the reaction of a catechol with a suitable two-carbon electrophile, there is no specific information in the available scientific literature detailing the direct use of this compound to construct this particular heterocyclic system.
Isoflavonoids are a class of naturally occurring compounds with a wide range of biological activities. Their synthesis often requires the coupling of two distinct aromatic units. A review of current scientific literature does not provide specific examples of this compound being directly employed in the synthesis of isoflavonoid (B1168493) frameworks. Methodologies often utilize related, but structurally distinct, building blocks.
The hydroxymethyl group of this compound allows for its potential use in the synthesis of pyranone and pyrimidine (B1678525) rings, primarily through its oxidation to the corresponding aldehyde, 2-(Benzyloxy)-4,5-difluorobenzaldehyde (B6306859). This aldehyde becomes a key intermediate for various multicomponent reactions.
For instance, the Biginelli reaction is a well-established one-pot synthesis that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones. nih.gov In this context, 2-(Benzyloxy)-4,5-difluorobenzaldehyde could react with urea and a suitable ketone to generate a difluorinated, benzyloxy-substituted pyrimidine scaffold, a structure of interest for medicinal chemistry applications. This synthetic utility is based on the general reactivity of benzyl (B1604629) alcohols, which can be readily oxidized to aldehydes and used in-situ for subsequent heterocycle formation. nih.gov
Table 1: Potential Transformation for Heterocycle Synthesis
| Starting Material | Transformation | Intermediate | Potential Reaction | Target Heterocycle |
|---|
Benzothiazole (B30560) and quinazolinone cores are prevalent in a multitude of pharmacologically active agents. The construction of these frameworks typically involves the condensation of specific precursors. A thorough search of scientific databases does not yield documented methods that utilize this compound as a direct starting material for the synthesis of either benzothiazole or quinazolinone ring systems.
Application in the Construction of Multifunctional Ligands
Precursor for Labeled Compounds in Mechanistic Studies
Isotopically labeled compounds are indispensable tools for studying reaction mechanisms and tracking the metabolic fate of molecules. This compound could theoretically be synthesized with isotopic labels, such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), or Deuterium (²H), at the methanol (B129727) carbon. This would allow researchers to follow the path of this specific carbon atom through a sequence of reactions or within a biological system. However, there are currently no specific reports in the scientific literature describing the synthesis or use of a labeled version of this compound for such mechanistic studies.
Design and Synthesis of Conformationally Constrained Analogues
The strategic use of specifically functionalized building blocks is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecular architectures with precisely controlled three-dimensional shapes. The compound this compound represents a versatile scaffold, embodying several key features that are advantageous in the design and synthesis of conformationally constrained analogues. Conformational restriction is a widely employed strategy in drug design to enhance potency, improve selectivity, and optimize pharmacokinetic properties by reducing the entropic penalty upon binding to a biological target. researchgate.netnih.gov
The design of conformationally constrained analogues often involves incorporating rigid structural elements into a flexible molecule to lock it into a bioactive conformation. nih.govunina.it The structural attributes of this compound make it a valuable precursor for creating such rigidified structures. The phenyl ring provides a stable and predictable geometric foundation. The presence of fluorine atoms is particularly noteworthy; their introduction into organic molecules can significantly influence conformational preferences through steric and electronic effects. nih.gov For instance, ortho-fluorination in benzyl alcohols can lead to an increase in the hydrogen-bond acidity of the hydroxyl group and can stabilize specific conformers through intramolecular interactions. nih.govresearchgate.net
The synthesis of conformationally constrained analogues from this compound would typically involve the strategic modification of its two primary functional handles: the hydroxyl group of the methanol moiety and the benzyloxy group. The methanol group can be readily converted into a variety of other functionalities, such as halides, amines, or ethers, allowing for its incorporation into larger ring systems through cyclization reactions. nih.gov The benzyloxy group, while often used as a protecting group, can also participate in synthetic transformations or be deprotected to reveal a phenol (B47542), providing another site for molecular elaboration.
The overarching goal is to use this building block to construct larger molecules where the rotational freedom is limited. This can be achieved through several established synthetic strategies:
Intramolecular Cyclization: The methanol moiety can be transformed into a reactive group that can then form a cyclic structure with another part of the molecule, which might be introduced via the benzyloxy position after debenzylation. This creates a rigid, often polycyclic, scaffold.
Incorporation into Macrocycles: The difunctional nature of the deprotected building block (a phenol and a methanol) allows it to be used as a segment in the synthesis of macrocyclic compounds. Macrocyclization is a powerful technique for creating conformationally restricted kinase inhibitors and other therapeutic agents. nih.govacs.org
Formation of Fused Ring Systems: The aromatic ring of this compound can serve as an anchor point for the construction of fused heterocyclic or carbocyclic rings, leading to rigid, polycyclic systems.
Below is a hypothetical data table illustrating the kind of research findings that would be relevant in a study focused on the synthesis of a conformationally constrained analogue from this building block.
| Analogue | Synthetic Strategy | Key Reaction | Yield (%) | Diastereomeric Ratio |
| Macrocycle A | Intramolecular Williamson Ether Synthesis | Cs2CO3, DMF, 80 °C | 65 | N/A |
| Spirocycle B | Pictet-Spengler Reaction | TFA, CH2Cl2, rt | 78 | 3:1 |
| Fused Lactam C | Intramolecular Heck Reaction | Pd(OAc)2, P(o-tol)3, Et3N | 55 | N/A |
Computational and Spectroscopic Characterization in Research
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely used to predict various molecular properties before a compound is even synthesized, guiding research and helping to interpret experimental data.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For (2-(Benzyloxy)-4,5-difluorophenyl)methanol, this process involves calculating the total energy for different spatial arrangements (conformers) and finding the one with the minimum energy. The molecule has several rotatable single bonds, primarily the C-O bond of the benzyloxy group and the C-C bond connecting the hydroxymethyl group to the phenyl ring.
Conformational analysis, often performed using DFT methods like B3LYP with a basis set such as 6-311G(d,p), would systematically rotate these bonds to map the potential energy surface. washington.edu This analysis identifies the global minimum energy conformer, which is the most likely structure to be observed experimentally, as well as other low-energy local minima that may exist in equilibrium. Studies on similar molecules, like benzyl (B1604629) alcohol, have shown that such calculations can accurately predict the preferred dihedral angles and the energy barriers between different conformations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. bldpharm.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. bldpharm.com
For this compound, a DFT calculation would visualize the electron density distribution of these orbitals. anaxlab.com
HOMO: The HOMO is expected to be located primarily on the electron-rich parts of the molecule, likely the benzyloxy-substituted difluorophenyl ring, which is activated by the oxygen lone pairs.
LUMO: The LUMO is anticipated to be distributed over the aromatic rings, representing the most favorable region to accept an electron.
HOMO-LUMO Gap: A smaller energy gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. anaxlab.com This value is crucial for predicting how the molecule might interact with other reagents. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species, identifying sites for nucleophilic and electrophilic attack. anaxlab.comrsc.org
In an MEP map of this compound, different colors represent varying levels of electrostatic potential:
Red: Indicates regions of high electron density and negative potential, typically found around electronegative atoms. These are the sites susceptible to electrophilic attack. For this molecule, the oxygen atoms of the benzyloxy and methanol (B129727) groups would be the most electron-rich (red) regions. rsc.org
Blue: Represents regions of low electron density and positive potential, usually located around hydrogen atoms. These are the sites for nucleophilic attack. The hydrogen of the hydroxyl group would be the most electron-poor (blue) region. rsc.org
Green: Denotes areas of neutral potential.
Theoretical vibrational frequency analysis using DFT is performed to predict the infrared (IR) and Raman spectra of a molecule. This calculation is typically done on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). washington.edu The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and wagging of bonds.
For this compound, this analysis would predict characteristic vibrational frequencies for its functional groups, including:
O-H stretching of the alcohol group.
Aromatic C-H stretching.
Aliphatic C-H stretching of the methylene (B1212753) groups.
C-O stretching from the ether and alcohol.
C-F stretching from the difluorophenyl ring.
These predicted spectra are often scaled by an empirical factor to better match experimental results, aiding in the assignment of peaks in measured IR and Raman spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the connectivity and chemical environment of atoms within a molecule.
While a specific published spectrum for this compound is not available, its expected ¹H and ¹³C NMR chemical shifts and splitting patterns can be predicted based on the known effects of its constituent functional groups and data from analogous compounds. chemicalbook.comchemicalbook.com The spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆. washington.educhemicalbook.com
¹H NMR Predictions: The proton NMR spectrum would show distinct signals for each unique proton environment.
Aromatic Protons: The two protons on the difluorinated ring would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The five protons of the benzyl group's phenyl ring would typically appear in the range of δ 7.3-7.5 ppm.
Benzylic Protons (OCH₂Ph): The two protons of the benzyloxy methylene group would likely appear as a singlet around δ 5.1 ppm.
Methanol Protons (CH₂OH): The two protons of the hydroxymethyl group attached to the phenyl ring would appear as a doublet, likely coupled to the hydroxyl proton, in the range of δ 4.6-4.8 ppm.
Hydroxyl Proton (OH): The alcohol proton would appear as a triplet (due to coupling with the adjacent CH₂) and its chemical shift can vary depending on concentration and solvent, but could be expected around δ 2.0-3.0 ppm.
¹³C NMR Predictions: The carbon-13 NMR spectrum provides information on the different carbon environments. The presence of fluorine atoms introduces complex C-F coupling, which can be a key diagnostic feature.
Carbons Bonded to Fluorine (C-F): The C4 and C5 carbons would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Their chemical shifts would be significantly influenced by the fluorine atoms, typically in the range of δ 145-155 ppm.
Aromatic Carbons: The other four carbons of the difluorophenyl ring would show smaller C-F couplings and appear at distinct chemical shifts.
Benzyl Group Carbons: The carbons of the benzyl group's phenyl ring would appear in the typical aromatic region of δ 127-137 ppm.
Methylene Carbons: The benzyloxy methylene carbon (OCH₂Ph) would be expected around δ 70-75 ppm, while the hydroxymethyl carbon (CH₂OH) would be found further upfield, around δ 60-65 ppm.
The following tables provide an illustrative summary of the predicted NMR data.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.50 | m | 5H | Phenyl-H of Benzyl Group |
| ~7.1-7.3 | m | 2H | Aromatic-H (on difluorophenyl ring) |
| ~5.1 | s | 2H | OCH₂ Ph |
| ~4.7 | d | 2H | CH₂ OH |
| ~2.5 | t | 1H | OH |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | C-F Coupling | Assignment |
| ~145-155 | d, ¹JCF | C4/C5 (bearing F) |
| ~136 | - | Quaternary C of Benzyl Group |
| ~115-130 | m | Aromatic C-H & Quaternary C |
| ~127-129 | - | Phenyl C-H of Benzyl Group |
| ~72 | - | OC H₂Ph |
| ~62 | - | C H₂OH |
A complete structural assignment is typically confirmed using two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for mapping the connectivity and spatial relationships between atoms in a molecule. For a compound like this compound, these techniques are indispensable for unambiguous proton (¹H) and carbon (¹³C) signal assignments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to identify which protons are adjacent to each other. For instance, it would show correlations between the protons of the benzyl group's CH₂ and the aromatic protons of the same ring. It would also help in assigning the two protons on the difluorinated ring by showing their coupling to each other.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For example, the proton signals of the methanol's CH₂OH group would correlate directly to the signal of the attached carbon atom, confirming its chemical shift. Similarly, each aromatic proton would show a correlation to its corresponding aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds. This is particularly useful for determining the molecule's conformation. In this compound, NOESY could reveal spatial proximity between the protons of the benzyloxy CH₂ group and the proton at the C3 position of the difluorophenyl ring, providing insight into the molecule's preferred three-dimensional structure.
While specific spectra for this compound are not publicly documented, analysis of related structures suggests a complex interplay of signals that these 2D techniques would be essential to resolve. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₁₄H₁₂F₂O₂), the molecular weight is 250.24 g/mol . anaxlab.com
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 250. The subsequent fragmentation would likely proceed through characteristic pathways for benzyl ethers and benzyl alcohols.
Expected Fragmentation Pathways:
Loss of a benzyl radical: A very common fragmentation for benzyl ethers is the cleavage of the C-O bond, leading to the loss of the benzyl group (C₇H₇•), which would result in a significant peak.
Formation of the tropylium (B1234903) cation: The benzyl fragment itself often rearranges to the stable tropylium cation at m/z 91, which is a hallmark of compounds containing a benzyl moiety.
Loss of water: Alcohols readily lose a molecule of water (H₂O, 18 Da), which would lead to an [M-18]⁺ peak.
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen of the alcohol could result in the loss of a CH₂OH radical.
The mass spectra of related compounds like 3,4-difluorobenzyl alcohol show prominent molecular ion peaks and fragmentation consistent with these pathways. anaxlab.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its alcohol, ether, and aromatic components.
Expected IR Absorption Bands:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Description |
| Alcohol | O-H stretch | 3600-3200 | Broad, strong band |
| Alcohol | C-O stretch | 1260-1050 | Strong band |
| Aromatic | C-H stretch | 3100-3000 | Medium to weak bands |
| Aromatic | C=C stretch | 1600-1450 | Multiple medium bands |
| Ether | C-O-C stretch | 1300-1000 | Strong band (asymmetric) |
| Fluoroaromatic | C-F stretch | 1250-1020 | Strong, characteristic bands |
The broad O-H stretch is one of the most easily identifiable peaks in an IR spectrum. rsc.org The presence of strong C-F stretching bands would confirm the fluorination of the aromatic ring. While a comprehensive spectral library like the Aldrich FT-IR Collection contains many related compounds, specific data for this isomer is not highlighted.
Advanced X-ray Crystallography for Solid-State Structure Determination
The analysis would reveal:
The exact spatial orientation of the benzyl group relative to the difluorophenyl ring.
The planarity of the aromatic rings.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together in the crystal.
Research on structurally similar compounds, such as certain chalcone (B49325) derivatives containing benzyloxy and difluoro-phenyl groups, demonstrates the utility of X-ray crystallography in unambiguously confirming molecular structures and understanding their solid-state behavior. However, crystallographic data for this compound itself has not been reported in the primary literature.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes to Access Derivatives
Furthermore, the difluorinated phenyl ring presents opportunities for selective C-H functionalization, allowing for the introduction of additional substituents. Research into transition-metal-catalyzed C-H activation at specific positions on the aromatic ring could unlock pathways to novel and structurally complex derivatives that are otherwise difficult to access.
Investigation of Catalytic Transformations and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic processes. Future investigations into (2-(Benzyloxy)-4,5-difluorophenyl)methanol should prioritize the development of environmentally benign catalytic transformations. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems for its synthesis and subsequent reactions. acs.orgnih.gov For example, visible-light-induced photocatalysis offers a green alternative for deoxyfluorination of benzyl (B1604629) alcohols, a transformation that could be relevant for modifying the hydroxymethyl group. rsc.org
A key area for green chemistry application is the deprotection of the benzyloxy group. While catalytic hydrogenolysis is a common method, exploring alternative, milder, and more sustainable deprotection strategies is crucial. researchgate.netresearchgate.net This could involve the use of novel catalysts that operate under milder conditions or the application of biocatalysis. The use of greener solvents, such as fluorinated alcohols, which can act as both the reaction medium and promoter, also presents a promising avenue for more sustainable synthetic processes involving this compound. researchgate.net
Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research for predicting reaction outcomes and understanding reactivity. nih.gov Future studies on this compound could greatly benefit from the application of computational modeling. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites within the molecule, guiding the design of selective synthetic transformations. For instance, computational models can help in understanding the influence of the fluorine atoms on the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol.
Furthermore, machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions involving this compound and its derivatives. This predictive power can accelerate the discovery of novel synthetic routes and the optimization of reaction conditions, reducing the need for extensive experimental screening.
Application as a Versatile Synthon in Emerging Chemical Fields
The structural features of this compound make it a highly versatile synthon for the construction of more complex molecules. The presence of fluorine atoms can significantly impact the biological activity and physicochemical properties of organic molecules, making this compound a valuable building block in medicinal chemistry. nih.gov Its derivatives could be explored as key intermediates in the synthesis of novel pharmaceuticals. For example, related benzyloxy-substituted phenyl compounds have been used in the synthesis of multifunctional agents for neurodegenerative diseases. nih.gov
The difluorinated aromatic core can also be incorporated into materials science applications. Fluorinated organic compounds are known for their unique electronic and physical properties, and derivatives of this compound could be investigated for their potential use in the development of new organic electronic materials or polymers with tailored properties. The compound can also be considered a difluoromethylene synthon, which are valuable in accessing diverse organodifluorine compounds. google.com
Contribution to the Design of Research Probes and Tool Compounds
The development of chemical probes is essential for studying biological processes at the molecular level. The fluorinated nature of this compound makes it an attractive scaffold for the design of novel research probes. The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of molecules, which are desirable properties for in vivo imaging agents. nih.gov
Furthermore, the hydroxymethyl group provides a convenient handle for the attachment of fluorophores or other reporter groups. mdpi.com This allows for the synthesis of fluorescent probes that can be used to visualize and track biological targets. For instance, fluorinated benzyl alcohol linkers have been synthesized for use in biological applications. researchgate.net The unique spectroscopic properties of fluorine could also be exploited for the development of ¹⁹F NMR-based probes, which offer a powerful tool for studying biological systems due to the low natural abundance of ¹⁹F. The strategic incorporation of ¹⁸F would also enable its use in Positron Emission Tomography (PET) imaging. nih.gov
Q & A
Q. What are the optimal synthetic routes for (2-(Benzyloxy)-4,5-difluorophenyl)methanol, and how can purity be ensured?
Methodological Answer: The synthesis typically involves:
- Suzuki-Miyaura coupling : Using 2-benzyloxy-4,5-difluorophenylboronic acid (CAS 2121512-14-7) as a precursor, followed by reduction of the boronic acid group to a hydroxymethyl group .
- Protection/Deprotection strategies : Benzyloxy groups are stable under acidic/basic conditions, allowing selective deprotection for further functionalization .
- Purification : Chromatography (e.g., dichloromethane/methanol gradients) or recrystallization ensures purity. Analytical HPLC (e.g., MeOH/H₂O 70:30) confirms >95% purity .
Q. How can the compound be characterized spectroscopically, and what are critical spectral markers?
Methodological Answer:
- NMR :
- Mass Spectrometry (MS) : Exact mass (e.g., [M+H]+ calculated for C₁₄H₁₃F₂O₂: 265.0845) confirms molecular identity .
- UV-Vis Spectroscopy : Aromatic π→π* transitions near 270–300 nm are typical for fluorinated benzyl ethers .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for fluorinated aromatics .
- Key Calculations :
- HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Validation : Compare computed NMR chemical shifts (via gauge-invariant atomic orbitals) with experimental data to refine parameters .
Q. What mechanisms explain contradictory data in fluorinated aromatic substitution reactions involving this compound?
Methodological Answer:
- Steric vs. Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the 4,5-positions, but steric hindrance from the benzyloxy group may slow nucleophilic attack .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while protic solvents (e.g., MeOH) may deactivate the substrate .
- Resolution : Use kinetic isotope effects or Hammett plots to decouple electronic/steric contributions .
Q. How can researchers design assays to evaluate the biological activity of derivatives of this compound?
Methodological Answer:
- Target Selection : Structural analogs in patents (e.g., triazole-containing antifungals) suggest targeting cytochrome P450 enzymes or ergosterol biosynthesis pathways .
- Assay Design :
- In vitro MIC assays against Candida albicans or Aspergillus fumigatus.
- Molecular docking using crystal structures of CYP51 (PDB ID: 1EA1) to predict binding modes .
- Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes) to prioritize lead compounds .
Q. What strategies mitigate instability of the hydroxymethyl group under acidic/basic conditions?
Methodological Answer:
- Protection : Use tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups to stabilize the hydroxymethyl moiety during synthesis .
- pH Control : Maintain reactions near neutral pH (6.5–7.5) to prevent cleavage.
- Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
Data Contradiction Analysis Example
Scenario : Experimental Suzuki coupling yields (65%) fall below DFT-predicted activation energy thresholds.
Resolution :
Verify catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂).
Assess boronic acid purity via ¹¹B NMR to rule out protodeboronation .
Re-optimize solvent/base pairs (e.g., K₂CO₃ in THF/H₂O vs. Cs₂CO₃ in DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
